(+)-Cevimeline hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Usefulness
Cevimeline Hydrochloride Hemihydrate has been extensively studied for its efficacy in stimulating salivary secretion in both animals and humans, showcasing its potential beyond merely addressing xerostomia (dry mouth). The substance has demonstrated comparable effectiveness to pilocarpine, a muscarinic agonist, with a sustained action of 4 to 6 hours, significantly improving salivary flow rates without developing tolerance over prolonged use. Clinical trials in the USA and Japan have validated its utility in alleviating xerostomia symptoms, enhancing patients' quality of life with fewer adverse events compared to pilocarpine, making it a superior choice for managing Sjögren’s syndrome-related xerostomia (H. Yasuda & H. Niki, 2002).
Further reinforcing its clinical potential, another study emphasized the dose-dependent increase in salivary secretion observed upon intraduodenal administration in various animal models. This highlights cevimeline's broad applicability in treating xerostomia across different causes, including autoimmune diseases and radiation exposure, establishing its long-term effectiveness in improving both subjective and objective symptoms in patients with Sjögren's syndrome (A. Shiozawa, 2002).
Propiedades
Fórmula molecular |
C10H17NOS.HCl.1/2H2O |
---|---|
Peso molecular |
244.78 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.